

chemical structure and properties of Lazabemide Hydrochloride

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Compound of Interest

Compound Name: Lazabemide Hydrochloride

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Lazabemide Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lazabemide Hydrochloride (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).^{[1][2][3][4][5]} Initially investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, Lazabemide's distinct pharmacological profile continues to make it a subject of interest in neuroscience research.^{[3][6]} This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of **Lazabemide Hydrochloride**, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Lazabemide Hydrochloride is the hydrochloride salt of Lazabemide. Its chemical name is N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride.^{[4][5][7][8]} The compound is a white crystalline solid.^{[7][8]}

Table 1: Chemical and Physical Properties of **Lazabemide Hydrochloride**

Property	Value	Source
Chemical Formula	$C_8H_{10}ClN_3O \cdot HCl$	[4] [7] [8]
Molecular Weight	236.1 g/mol	[4] [7] [9]
CAS Number	103878-83-7	[4] [7] [9]
IUPAC Name	N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride	[10]
Canonical SMILES	<chem>C1=CC(=NC=C1Cl)C(=O)NCCN.Cl</chem>	[7] [11]
Appearance	White crystalline solid	[7] [8]
Solubility	Soluble to 100 mM in water and DMSO	[4] [5] [9] [12]
Purity	≥98% (HPLC)	[4] [5] [9] [12]
Storage	Desiccate at room temperature	[4] [7] [9]

Mechanism of Action

Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[\[7\]](#)[\[13\]](#) By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine. The selectivity for MAO-B over MAO-A is a critical feature, as MAO-A is primarily responsible for the metabolism of other monoamines like serotonin and norepinephrine. This selectivity reduces the risk of certain side effects associated with non-selective MAO inhibitors.

Table 2: In Vitro Inhibitory Activity of Lazabemide

Target	IC ₅₀ Value	Source
MAO-B	0.03 μM	[3] [4] [5] [6] [9] [12] [14]
MAO-A	> 100 μM	[3] [4] [5] [6] [9] [12] [14]

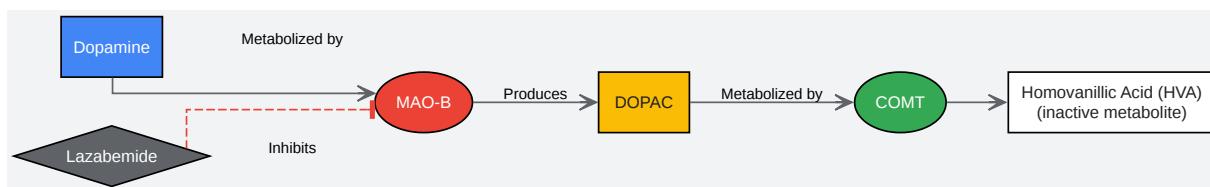
At higher concentrations, Lazabemide can also inhibit the reuptake of noradrenaline and serotonin.[4][5][9][12]

Table 3: Inhibitory Activity of Lazabemide on Monoamine Uptake

Monoamine	IC ₅₀ Value	Source
Noradrenaline	86 μ M	[3][4][5][9][12]
Serotonin	123 μ M	[3][4][5][9][12]
Dopamine	> 500 μ M	[3][4][5][9][12]

Dopamine Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by Lazabemide.



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Dopamine metabolism and the inhibitory action of Lazabemide.

Pharmacokinetics in Humans

Studies in healthy subjects have shown that Lazabemide is rapidly absorbed after oral administration.[1][15] Its elimination follows a mixed linear and non-linear pathway.[1][15] Steady-state plasma concentrations are typically reached by the third day of multiple dosing.[1][15]

Table 4: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects

Parameter	Value	Condition	Source
Time to steady-state	3 days	Multiple dosing	[1][15]
Apparent half-life	~8-9 hours	Multiple dosing	[15]
Elimination	Mixed linear and non-linear	Single and multiple doses	[15]
Maximum Elimination Rate (Vmax/F)	$2.8 \pm 1.4 \text{ mg h}^{-1}$	Population mean \pm s.d.	[12][15]
Concentration at half-maximum elimination (Km)	$36 \pm 19 \mu\text{g L}^{-1}$	Population mean \pm s.d.	[12][15]
First-order elimination (CL/F)	$16 \pm 3.8 \text{ L h}^{-1}$	Population mean \pm s.d.	[12][15]

Clinical Studies in Parkinson's Disease

Lazabemide has been evaluated in clinical trials for its efficacy in early Parkinson's disease. In a one-year study, Lazabemide was shown to delay the need for levodopa therapy.[1] The risk of reaching the primary endpoint (onset of disability requiring levodopa) was significantly reduced in patients receiving Lazabemide compared to placebo.[1]

Table 5: Efficacy of Lazabemide in Early Parkinson's Disease (1-Year Study)

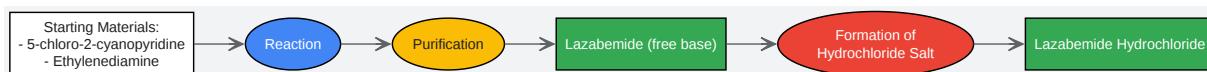
Treatment Group	Hazard Ratio for Reaching Primary Endpoint (vs. Placebo)	95% Confidence Interval	p-value	Source
Combined Lazabemide Doses	0.49	0.32 - 0.77	0.001	[16]
25 mg/day	0.55	[16]		
50 mg/day	0.47	[16]		
100 mg/day	0.48	[16]		
200 mg/day	0.51	[16]		

Experimental Protocols

Synthesis of Lazabemide

A reported synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine.[14][17]

Experimental Workflow: Synthesis of Lazabemide



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A simplified workflow for the synthesis of **Lazabemide Hydrochloride**.

Note: For a detailed, step-by-step protocol, researchers should refer to the primary literature.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

The following is a general protocol for determining the MAO-B inhibitory activity of a compound like Lazabemide. This assay is based on the fluorometric detection of hydrogen peroxide (H_2O_2), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials:

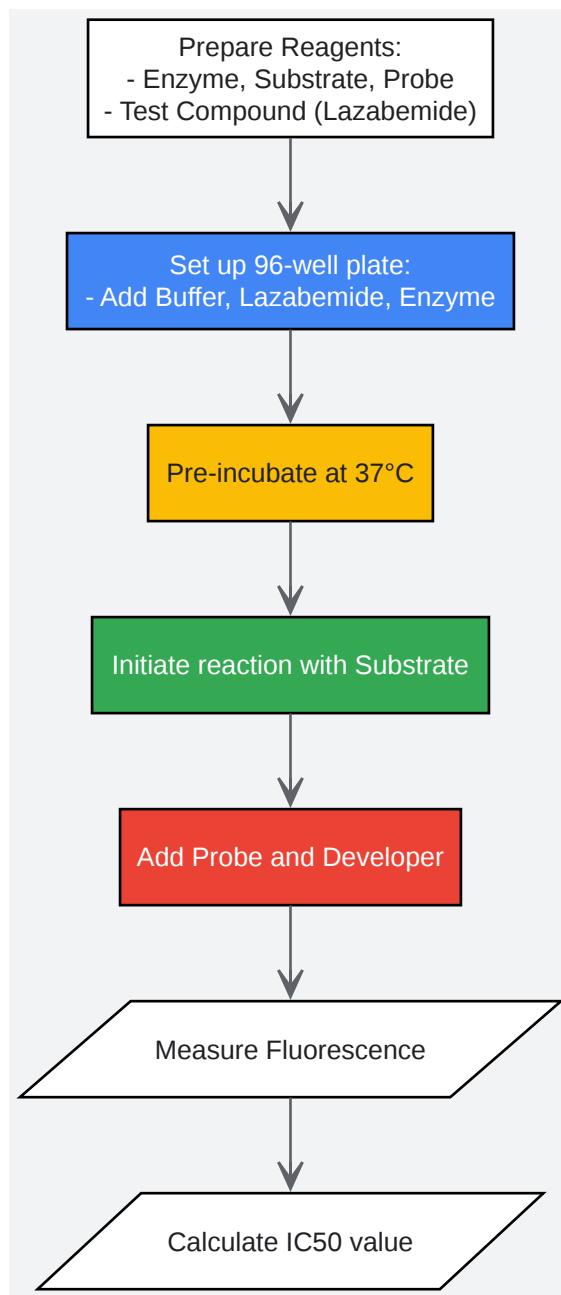
- MAO-B enzyme
- MAO-B substrate (e.g., tyramine)
- High-sensitivity fluorescent probe
- Developer
- Assay buffer
- Test compound (Lazabemide)
- Inhibitor control (e.g., Selegiline)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare Reagents: Reconstitute and dilute the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare a dilution series of the test compound (Lazabemide) and the inhibitor control.
- Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
- Pre-incubation: Incubate the plate for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

- Initiate Reaction: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.
- Detection: Immediately add the probe and developer solution to all wells.
- Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: MAO-B Inhibition Assay



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A general workflow for a fluorometric MAO-B inhibition assay.

Conclusion

Lazabemide Hydrochloride is a well-characterized selective and reversible MAO-B inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical and clinical studies for Parkinson's disease. Its favorable pharmacokinetic profile and selectivity make it a valuable tool for neuroscience research and a continued subject of interest for the development of novel

therapeutics for neurodegenerative diseases. This guide provides a foundational overview to support further investigation and application of this compound.

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